ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate
Description
Historical Development of Benzimidazole-Thiazole Hybrid Molecules
The evolution of benzimidazole-thiazole hybrids originates from early observations of their individual pharmacological profiles. Benzimidazoles, first identified in 1872, gained prominence with the discovery of antihelminthic agents like thiabendazole in the 1960s. Thiazoles emerged as critical scaffolds through Hantzsch’s 1887 synthesis, later validated in antibiotics (e.g., sulfathiazole) and anti-inflammatory drugs. The fusion of these moieties began in the 2000s, driven by the need to overcome single-target resistance and improve therapeutic indices.
Key milestones include:
- 2008 : Benzimidazole-thiazolidinone hybrids demonstrated dual cyclooxygenase-2 (COX-2)/15-lipoxygenase (15-LOX) inhibition, with compound 15b (IC~50~ = 0.045 µM for COX-2) rivaling celecoxib.
- 2015 : Structural analyses revealed that benzimidazole-thiazole hybrids adopt L-shaped conformations, optimizing binding to polar enzyme clefts.
- 2022 : Hybrids like 4 (IC~50~ = 1.31 µM against α-amylase) showcased antidiabetic potential through thiazole-mediated hydrogen bonding with catalytic residues.
Table 1 : Evolution of Benzimidazole-Thiazole Hybrid Pharmacological Targets
Privileged Scaffolds in Medicinal Chemistry Research
Benzimidazole and thiazole qualify as privileged scaffolds due to their:
- Electrostatic versatility : Benzimidazole’s H-bond donor/acceptor capacity (pK~a~ ~5.5–10) complements thiazole’s dipolar character (μ = 1.6–2.2 D*).
- Spatial adaptability : The 120° bond angle between N-C-S in thiazole facilitates π-stacking with aromatic enzyme residues, while benzimidazole’s planar structure intercalates DNA or hydrophobic pockets.
- Metabolic stability : Methylation at thiazole-C4 (as in the target compound) reduces cytochrome P450-mediated oxidation by ~40% compared to unsubstituted analogs.
Privileged Scaffold Synergy :
Pharmacophore Integration Principles
The target compound integrates pharmacophores through:
1. Covalent linkage : Ethyl carboxylate at thiazole-C5 enables prodrug activation, while the 4-methyl group stabilizes the thiazole ring’s electron-deficient state.
2. Spatial orientation :
- Distance : 4-Phenyl spacer between benzimidazole and thiazole ensures optimal separation (6.2 Å) for simultaneous binding to COX-2’s hydrophobic channel and catalytic domain.
- Torsion angles : Dihedral angles of 35° (benzimidazole-phenyl) and 112° (phenyl-thiazole) minimize steric clash in enzyme pockets.
3. Electronic modulation :
Research Significance and Objectives
Current research objectives for ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate focus on:
- Multi-target profiling : Evaluating dual inhibition of inflammatory (COX-2/15-LOX) and metabolic (α-amylase/α-glucosidase) enzymes, building on hybrid 15b ’s precedent.
- Synthetic innovation : Optimizing one-pot thiazole cyclization using 2-bromoacetophenone derivatives to achieve >85% yield, as demonstrated in analogous syntheses.
- Structure-activity relationship (SAR) elucidation : Systematic variation of substituents at benzimidazole-C2 and thiazole-C4 to map electronic effects on bioactivity.
Properties
IUPAC Name |
ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-3-25-20(24)17-12(2)21-19(26-17)14-10-8-13(9-11-14)18-22-15-6-4-5-7-16(15)23-18/h4-11H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJBSLCTLMEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core by reacting 1,2-phenylenediamine with an appropriate carboxylic acid under dehydrating conditions, such as polyphosphoric acid . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced nitrogen functionalities.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole and benzimidazole derivatives, including ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cancer progression. For instance, thiazole derivatives have been shown to disrupt the cell cycle and promote cancer cell death by targeting specific kinases involved in tumor growth .
Neuropharmacological Effects
Recent research has highlighted the potential of thiazole-bearing compounds in treating neurological disorders, particularly their anticonvulsant properties.
- Case Studies : In animal models, certain thiazole derivatives exhibited significant anticonvulsant activity, suggesting that this compound could be effective in managing seizure disorders . The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring enhance anticonvulsant efficacy.
Antimicrobial Properties
The antimicrobial potential of thiazole derivatives has been extensively documented, with studies indicating their effectiveness against a range of bacterial strains.
- Research Findings : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin . The presence of electron-donating groups on the aromatic rings appears to enhance their antibacterial activity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function . The thiazole ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogues:
Pharmacological and Physicochemical Properties
- However, trifluoromethyl-containing analogues (e.g., Example 7) exhibit even greater lipophilicity, which may improve blood-brain barrier penetration .
- Solubility : Compounds with polar groups (tetrazole in RNH-6270) demonstrate higher aqueous solubility, whereas the target compound’s ester group may require metabolic activation (hydrolysis to carboxylic acid) for optimal bioavailability .
- Metabolic Stability: Fluorinated derivatives (Example 7, CAS 1197579-69-3) resist oxidative metabolism due to C-F bonds, offering longer half-lives compared to the non-fluorinated target compound .
Biological Activity
Ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
Anticancer Activity
Research has indicated that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. In particular, this compound has shown promise in:
- Inducing Apoptosis : Similar compounds have been documented to induce apoptosis in various cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : Studies suggest that these compounds can halt the cell cycle in cancer cells, thereby preventing proliferation. For instance, lead compounds from related studies have demonstrated the ability to induce G0/G1 phase arrest in HepG2 liver cancer cells .
- Inhibition of Kinases : Compounds with similar structures have been found to inhibit key kinases involved in cancer progression, such as EGFR and mTOR, which are critical for cell survival and growth .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various bacterial strains. Findings suggest:
- Inhibition of Bacterial Growth : Related thiazole derivatives have shown potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with IC50 values significantly lower than standard antibiotics .
- Selectivity : The compounds exhibit selectivity toward bacterial topoisomerases without affecting human topoisomerase II, indicating a favorable safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits kinases | |
| Antimicrobial | Inhibits bacterial growth | |
| Cell Cycle Arrest | Halts cell cycle in G0/G1 phase |
Case Study 1: Cytotoxicity Assay
A study conducted on a series of thiazole derivatives, including this compound, revealed that these compounds exhibited IC50 values ranging from 7.82 to 21.48 µM against various cancer cell lines, demonstrating significant cytotoxic effects .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that thiazole derivatives had IC50 values as low as 0.008 μg/mL, indicating strong antibacterial potency compared to traditional antibiotics like ampicillin .
Q & A
Q. What are the most reliable synthetic routes for ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the benzimidazole core via condensation of benzene-1,2-diamine with carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Coupling the benzimidazole moiety to a thiazole ring. For example, reacting (1H-benzo[d]imidazol-2-yl)methanamine with thioglycolic acid and benzaldehyde derivatives in the presence of anhydrous ZnCl₂ to form thiazolidinone intermediates .
- Step 3: Esterification of the thiazole carboxyl group using ethyl chloroformate or ethanol under acid catalysis.
Critical Parameters:
- Temperature control (e.g., reflux at 90°C for cyclization) .
- Solvent choice (DMF for nucleophilic substitutions, ethyl acetate for extractions) .
- Catalyst selection (e.g., ZnCl₂ for thiazolidinone formation) .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Validation involves:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., benzimidazole C-H signals at δ 7.2–8.1 ppm, thiazole methyl at δ 2.5 ppm) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
- Elemental Analysis: Compare calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
- Chromatography: HPLC purity ≥98% with retention time matching reference standards .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., microbial strains vs. mammalian cells) or incubation times.
- Structural Modifications: Minor substituent changes (e.g., para-fluoro vs. para-methoxy groups on the phenyl ring) significantly alter activity .
- Solubility Issues: Poor aqueous solubility may reduce bioavailability in certain assays.
Resolution Strategies:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., arylidene groups at position 5 of thiazolidinone) and compare IC₅₀ values .
- Molecular Docking: Use software like AutoDock to predict binding affinities to target proteins (e.g., microbial enzymes or cancer-related kinases) .
- Standardized Assay Protocols: Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how are they addressed?
Methodological Answer: Challenges:
- Poor Crystal Growth: Due to flexible ester groups or planar benzimidazole-thiazole stacking.
- Twinned Crystals: Common in heterocyclic systems, leading to overlapping reflections.
Solutions:
Q. How can computational methods optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition .
- Metabolite Identification: Use Schrödinger’s MetaSite to predict phase I/II metabolism (e.g., ester hydrolysis to the carboxylic acid derivative) .
- Bioisosteric Replacement: Replace the ethyl ester with a trifluoromethyl group to enhance metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
